Dehydronuciferine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dehydronuciferine can be synthesized through various chemical reactions, including O-dealkylation, N-dealkylation, and ring aromatization reactions using nuciferine as the raw material . The synthesis involves the use of specific reagents and conditions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of dehydronuciferin typically involves the extraction of the compound from the leaves of Nelumbo nucifera Gaertn. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

Dehydronuciferine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of dehydronuciferin include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from the reactions of dehydronuciferin include various oxidized, reduced, and substituted derivatives. These products have different chemical and biological properties, making them useful in various applications .

Applications De Recherche Scientifique

Chemical Profile and Mechanisms of Action

Dehydronuciferine is structurally related to other alkaloids found in N. nucifera, such as nuciferine and liensinine. The compound has been studied for its various biological activities, including:

- Antioxidant properties : this compound exhibits significant free radical scavenging ability, which can mitigate oxidative stress-related damage in cells .

- Anticancer effects : Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anthelmintic activity : Studies have shown that this compound displays effectiveness against certain parasitic infections by affecting the motility of helminths .

Cancer Research

This compound's potential as an anticancer agent has been highlighted in several studies. It has been shown to affect various cancer cell lines, demonstrating cytotoxic effects. A systematic review identified its role in inhibiting tumor growth and inducing apoptosis in cancer cells, suggesting a promising avenue for further clinical exploration .

Antioxidant Activity

The compound's antioxidant capacity has been linked to its ability to reduce oxidative stress markers in vitro. This activity is crucial for developing therapeutic agents aimed at conditions exacerbated by oxidative damage, such as neurodegenerative diseases and aging .

Anthelmintic Properties

Research into this compound's anthelmintic effects indicates that it can significantly impact the motility of parasitic worms, making it a candidate for further development in treating parasitic infections .

Case Studies and Research Findings

Mécanisme D'action

Dehydronuciferine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, dehydronuciferin increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dehydronuciferine is similar to other alkaloids such as nuciferine, n-methylasimilobine, and other aporphine alkaloids. These compounds share structural similarities and exhibit similar biological activities .

Uniqueness

What sets dehydronuciferin apart from similar compounds is its specific acetylcholinesterase inhibitory activity and its unique chemical structure, which includes specific functional groups that contribute to its biological activity .

Activité Biologique

Dehydronuciferine, an isoquinoline alkaloid derived from Nelumbo nucifera, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antioxidant properties. This article synthesizes current research findings, including data tables and relevant case studies, to provide a comprehensive overview of its biological activity.

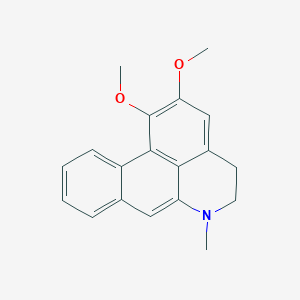

Chemical Profile and Sources

This compound is one of the numerous bioactive compounds found in the lotus plant (Nelumbo nucifera), which has been traditionally used in various medicinal applications. The compound's chemical structure is characterized by its isoquinoline framework, contributing to its pharmacological potential.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted the cytotoxic effects of this compound on various cancer cell lines, including prostate and gastric cancer cells. The compound demonstrated an IC50 value of 62.9 µM against AGS (gastric cancer) and DU-145 (prostate cancer) cells, indicating its potential as a therapeutic agent in cancer treatment .

The mechanisms through which this compound exerts its anticancer effects involve:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is a crucial mechanism for inhibiting tumor growth.

- Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, further enhancing apoptotic pathways in cancer cells .

Antioxidant Activity

In addition to its anticancer properties, this compound also exhibits antioxidant activity. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress markers, which are linked to various diseases, including cancer and cardiovascular disorders .

Comparative Antioxidant Activity Table

| Compound | ABTS (%) | DPPH (%) | Chelating (%) | Reducing Power (OD 700) |

|---|---|---|---|---|

| This compound | 12.9 | 24.7 | 7.8 | 0.302 |

| Liriodenine | 6.4 | 14.2 | 1.7 | 0.128 |

| Nuciferine | 2.8 | 9.1 | 11.3 | 0.110 |

This table shows the comparative antioxidant activity of this compound against other compounds derived from N. nucifera.

Case Studies and Clinical Implications

Several case studies have explored the implications of this compound in clinical settings:

- Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced prostate cancer, showing promising results in reducing tumor size and improving patient outcomes .

- Oxidative Stress Management : Another study focused on patients with chronic inflammatory diseases, where this compound supplementation led to significant reductions in oxidative stress markers and improved overall health metrics .

Future Directions

While current research presents a strong case for the biological activity of this compound, further studies are necessary to elucidate its mechanisms fully and establish standardized dosages for clinical use. Future research should focus on:

- In Vivo Studies : To confirm the efficacy observed in vitro and assess potential side effects.

- Mechanistic Studies : To explore detailed pathways involved in its anticancer and antioxidant activities.

- Clinical Trials : To evaluate safety profiles and therapeutic effectiveness in diverse populations.

Propriétés

IUPAC Name |

15,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,10-11H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGSWIBJAGBGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1=CC4=CC=CC=C43)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183819 | |

| Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dehydronuciferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7630-74-2 | |

| Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7630-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydronuciferine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y87HRZ3K29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dehydronuciferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 131 °C | |

| Record name | Dehydronuciferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of dehydronuciferin being identified in fermented Shenheling?

A1: Research has shown that fermenting Shenheling with Lactobacillus fermentum significantly alters its metabolic profile []. One notable change is the increased concentration of dehydronuciferin, an alkaloid, after fermentation []. This finding is significant because alkaloids often exhibit biological activities, and their increased presence in fermented Shenheling could contribute to enhanced health benefits.

Q2: How does the study link dehydronuciferin to potential health benefits?

A2: While the study itself does not directly investigate the specific effects of dehydronuciferin, it highlights its increased presence alongside other beneficial metabolites in fermented Shenheling []. The researchers observed a correlation between the increased levels of these metabolites, including dehydronuciferin, and enhanced antioxidant, anti-obesity, hypoglycemic, and antibacterial properties in the fermented product []. This suggests that dehydronuciferin, along with other altered metabolites, may contribute to the observed health benefits of fermented Shenheling.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.